molecular formula C17H15N3O5 B15188529 Benzeneacetic acid, 4-((6-nitro-2H-1,4-benzoxazin-3-yl)amino)-, methyl ester CAS No. 109226-94-0

Benzeneacetic acid, 4-((6-nitro-2H-1,4-benzoxazin-3-yl)amino)-, methyl ester

Cat. No.: B15188529
CAS No.: 109226-94-0
M. Wt: 341.32 g/mol
InChI Key: LCBNLRYAWBUXCY-UHFFFAOYSA-N
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Description

Benzeneacetic acid, 4-((6-nitro-2H-1,4-benzoxazin-3-yl)amino)-, methyl ester is a complex organic compound known for its unique chemical structure and properties It is characterized by the presence of a benzeneacetic acid moiety linked to a 6-nitro-2H-1,4-benzoxazin-3-yl group through an amino linkage, with a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzeneacetic acid, 4-((6-nitro-2H-1,4-benzoxazin-3-yl)amino)-, methyl ester typically involves a multi-step process:

    Formation of the Benzoxazin Ring: The initial step involves the synthesis of the 6-nitro-2H-1,4-benzoxazin-3-yl intermediate. This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Amino Linkage Formation: The benzoxazin intermediate is then reacted with benzeneacetic acid derivatives to form the amino linkage. This step often requires the use of coupling reagents and catalysts to facilitate the reaction.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol to form the methyl ester. This reaction is typically carried out under acidic or basic conditions to drive the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzeneacetic acid, 4-((6-nitro-2H-1,4-benzoxazin-3-yl)amino)-, methyl ester can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

Benzeneacetic acid, 4-((6-nitro-2H-1,4-benzoxazin-3-yl)amino)-, methyl ester has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Benzeneacetic acid, 4-((6-nitro-2H-1,4-benzoxazin-3-yl)amino)-, methyl ester exerts its effects involves interactions with specific molecular targets. The nitro group and benzoxazin ring are key functional groups that interact with enzymes or receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • Benzeneacetic acid, 4-((4-chlorobenzoyl)(6-nitro-2H-1,4-benzoxazin-3-yl)amino)-, methyl ester
  • 4-(6-Nitro-2H-1,4-benzoxazin-3-yl)benzeneacetic acid

Uniqueness

Benzeneacetic acid, 4-((6-nitro-2H-1,4-benzoxazin-3-yl)amino)-, methyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

109226-94-0

Molecular Formula

C17H15N3O5

Molecular Weight

341.32 g/mol

IUPAC Name

methyl 2-[4-[(6-nitro-2H-1,4-benzoxazin-3-yl)amino]phenyl]acetate

InChI

InChI=1S/C17H15N3O5/c1-24-17(21)8-11-2-4-12(5-3-11)18-16-10-25-15-7-6-13(20(22)23)9-14(15)19-16/h2-7,9H,8,10H2,1H3,(H,18,19)

InChI Key

LCBNLRYAWBUXCY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CC=C(C=C1)NC2=NC3=C(C=CC(=C3)[N+](=O)[O-])OC2

Origin of Product

United States

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